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Compound of Interest

Compound Name: Praseodymium oxalate

Cat. No.: B1605168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of

praseodymium oxalate (Pr₂(C₂O₄)₃), a compound of significance in materials science and

inorganic chemistry. This document synthesizes available data on its solubility in water, the

influence of various physicochemical parameters, and detailed experimental protocols for its

characterization.

Introduction
Praseodymium oxalate is a sparingly soluble salt that plays a crucial role as an intermediate

in the purification of praseodymium and in the synthesis of praseodymium-based materials.[1]

Its low solubility in water is a key characteristic, making its quantitative understanding essential

for processes such as fractional precipitation of rare earth elements. This guide aims to provide

researchers and professionals with the detailed information necessary for its application and

study.

Physicochemical Properties
Praseodymium oxalate typically exists as a hydrated, light green crystalline powder.[1][2] The

decahydrate, Pr₂(C₂O₄)₃·10H₂O, is a common form. Upon heating, it undergoes dehydration in

a stepwise manner, with the loss of loosely bound water molecules commencing at

approximately 40-49.5°C, followed by the removal of more strongly coordinated water at higher

temperatures, completing around 420°C.[1][3][4]
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Aqueous Solubility Data
The solubility of praseodymium oxalate in water is low, a characteristic feature of lanthanide

oxalates. This is attributed to the strong ionic interactions between the Pr³⁺ and C₂O₄²⁻ ions.[3]

Solubility in Water
Quantitative measurements have established the solubility of praseodymium oxalate
decahydrate in water.

Temperature (°C)
Solubility (g / 100 g
H₂O)

Molar Solubility
(mol/L)

Solubility Product
(Ksp)

23.0 ± 0.2 - -
1.51 x 10⁻³¹ (logKsp =

-30.82 ± 0.30)

25 0.0098 1.35 x 10⁻⁴ -

Molar solubility and Ksp values are for the decahydrate form, Pr₂(C₂O₄)₃·10H₂O.

Effect of pH on Solubility
The solubility of praseodymium oxalate is significantly influenced by the pH of the solution. In

acidic conditions, the oxalate anion (C₂O₄²⁻), the conjugate base of a weak acid, becomes

protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reaction reduces

the concentration of free oxalate ions in the solution, leading to a shift in the solubility

equilibrium and an increase in the dissolution of praseodymium oxalate.[3] While extensive

quantitative data across a wide pH range is not readily available in the literature, it is well-

established that praseodymium oxalate is more soluble in acidic media.[3]

Common Ion Effect
The solubility of praseodymium oxalate is expected to decrease in the presence of a common

ion, such as Pr³⁺ or C₂O₄²⁻, in accordance with Le Châtelier's principle. The addition of a

soluble salt containing either of these ions will shift the dissolution equilibrium to the left,

favoring the precipitation of praseodymium oxalate and thus reducing its solubility.

Quantitative data to illustrate this effect is not extensively published but is a fundamental

principle in solubility equilibria.
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Experimental Protocols
Accurate determination of the solubility of sparingly soluble salts like praseodymium oxalate
requires meticulous experimental procedures. Below are detailed methodologies for its

synthesis and solubility determination.

Synthesis of Praseodymium Oxalate (Precipitation
Method)
This protocol describes a standard laboratory procedure for the synthesis of praseodymium
oxalate hydrate.

Workflow for the Synthesis of Praseodymium Oxalate

Solution Preparation

Precipitation Isolation and Purification

Prepare Pr(NO₃)₃ solution

Slowly add (NH₄)₂C₂O₄ solution
to Pr(NO₃)₃ solution with stirring

Prepare (NH₄)₂C₂O₄ solution

Formation of Pr₂(C₂O₄)₃ precipitate Filter the precipitate Wash with deionized water Dry the precipitate

Click to download full resolution via product page

Caption: Workflow for the synthesis of praseodymium oxalate.

Materials:

Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

Deionized water

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1605168?utm_src=pdf-body
https://www.benchchem.com/product/b1605168?utm_src=pdf-body
https://www.benchchem.com/product/b1605168?utm_src=pdf-body
https://www.benchchem.com/product/b1605168?utm_src=pdf-body
https://www.benchchem.com/product/b1605168?utm_src=pdf-body
https://www.benchchem.com/product/b1605168?utm_src=pdf-body-img
https://www.benchchem.com/product/b1605168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beakers, graduated cylinders, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel

and filter paper)

Procedure:

Prepare a praseodymium nitrate solution: Dissolve a precisely weighed amount of

Pr(NO₃)₃·6H₂O in deionized water to create a solution of known concentration (e.g., 0.1 M).

Prepare an ammonium oxalate solution: Dissolve a stoichiometric excess of

(NH₄)₂C₂O₄·H₂O in deionized water to create a solution of known concentration (e.g., 0.2 M).

Precipitation: While stirring the praseodymium nitrate solution, slowly add the ammonium

oxalate solution dropwise. A light green precipitate of praseodymium oxalate will form.

Digestion: Gently heat the mixture with continuous stirring for a period to encourage the

growth of larger, more easily filterable crystals.

Filtration: Allow the precipitate to settle, then separate it from the supernatant by vacuum

filtration using a Büchner funnel and ashless filter paper.

Washing: Wash the precipitate several times with small portions of deionized water to

remove any soluble impurities.

Drying: Dry the collected praseodymium oxalate precipitate in a drying oven at a low

temperature (e.g., 60°C) to a constant weight.

Determination of Solubility Product (Ksp)
This protocol outlines a general procedure for determining the Ksp of praseodymium oxalate.

The concentration of praseodymium in the saturated solution can be determined using

techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or UV-Vis

Spectrophotometry.

Workflow for Ksp Determination
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Equilibration Separation Analysis Calculation

Equilibrate excess Pr₂(C₂O₄)₃
in deionized water at a
constant temperature

Separate the saturated solution
from the solid phase

(centrifugation/filtration)

Determine the [Pr³⁺] in the
saturated solution

(e.g., ICP-MS or Spectrophotometry)

Calculate Ksp from the
equilibrium [Pr³⁺]

Click to download full resolution via product page

Caption: Workflow for the determination of the solubility product (Ksp).

Procedure:

Preparation of Saturated Solution: Add an excess of synthesized praseodymium oxalate to

a known volume of deionized water in a sealed container.

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-

48 hours) to ensure that equilibrium is reached. A thermostatted water bath is recommended

to maintain a constant temperature.

Phase Separation: Separate the solid phase from the saturated solution. This can be

achieved by centrifugation followed by careful decantation of the supernatant, or by filtration

through a fine-porosity filter. It is crucial to avoid transferring any solid particles.

Concentration Determination:

ICP-MS: Dilute an aliquot of the saturated solution to a suitable concentration and analyze

for praseodymium content using a calibrated ICP-MS instrument.

UV-Vis Spectrophotometry: Praseodymium ions exhibit characteristic absorption bands in

the visible spectrum. The concentration can be determined by measuring the absorbance

at a specific wavelength (e.g., 444 nm) and comparing it to a calibration curve prepared

from standard solutions of known praseodymium concentrations.[5] Note that Beer's law

may not be followed over wide concentration ranges for praseodymium solutions.[5]

Ksp Calculation:
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From the stoichiometry of the dissolution of Pr₂(C₂O₄)₃, the oxalate ion concentration is

1.5 times the praseodymium ion concentration.

The Ksp can then be calculated using the equilibrium concentrations of the ions.

Conclusion
This technical guide has summarized the key aspects of the aqueous solubility of

praseodymium oxalate. The provided data and experimental protocols offer a foundation for

researchers and professionals working with this compound. Further research to obtain more

extensive quantitative data on the effects of temperature and pH on its solubility would be

beneficial for a more complete understanding of its behavior in aqueous systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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